molecular formula C12H22N2O2 B11775831 tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate

Cat. No.: B11775831
M. Wt: 226.32 g/mol
InChI Key: MMYDESUGMHEAHD-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₂. It is a bicyclic structure containing nitrogen atoms, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate typically involves the reaction of tert-butyl bromoacetate with a suitable diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Uniqueness

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate is unique due to its specific bicyclic structure and the position of the tert-butyl group. This configuration provides distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features, including two nitrogen atoms within its bicyclic framework. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2} and it has a molecular weight of 226.32 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential applications.

Structural Characteristics

The compound's structure contributes to its biological properties, making it a subject of interest in various research fields. The bicyclic nature and the presence of nitrogen atoms enhance its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

  • Pharmacological Properties : The compound has been studied for its potential as a synthetic intermediate in drug development. Its unique structure may allow for the synthesis of derivatives with enhanced biological activities.
  • Metabolic Stability : In vitro studies have shown that the compound undergoes metabolic transformations primarily through oxidation processes involving cytochrome P450 enzymes, such as CYPs 3A4/5, 2D6, 2C9, and 1A2 . This metabolic pathway is crucial for understanding the pharmacokinetics of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity and metabolic stability of this compound:

  • In Vitro Metabolism :
    • A study demonstrated that the major route of metabolism involves the oxidation of the tert-butyl group to form an alcohol derivative . This finding emphasizes the importance of structural modifications in enhancing metabolic stability.
    CompoundMetabolic Stability (t½)Major Metabolic Pathway
    This compound63 min (in human liver microsomes)Oxidation via CYP enzymes
    Modified Compound (Cp-CF₃)114 min (in human liver microsomes)Improved metabolic stability
    This table illustrates the impact of structural modifications on metabolic stability.
  • Comparative Studies :
    • Comparisons with structurally similar compounds reveal distinct pharmacological profiles and highlight potential advantages in drug design. For example:
    Compound NameCAS NumberSimilarity CoefficientUnique Features
    tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride1523571-18-70.96Different bicyclic structure
    (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate159991-07-80.98Contains a pyrrolidine ring
    These comparisons underline the unique aspects of this compound while showcasing its potential advantages in research and application contexts.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(14)8-13-9/h9-10,13H,4-8H2,1-3H3

InChI Key

MMYDESUGMHEAHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC1CN2

Origin of Product

United States

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